N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the condensation reaction between 6-bromo-2H-1,3-benzodioxole-5-carbaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The bromine atom in the benzodioxole moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in ethanol or methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound’s brominated benzodioxole moiety and pyrazole ring contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to its brominated benzodioxole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research in various scientific fields.
Properties
Molecular Formula |
C13H11BrN4O3 |
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Molecular Weight |
351.16 g/mol |
IUPAC Name |
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H11BrN4O3/c1-7-2-10(17-16-7)13(19)18-15-5-8-3-11-12(4-9(8)14)21-6-20-11/h2-5H,6H2,1H3,(H,16,17)(H,18,19)/b15-5+ |
InChI Key |
YPHAZMLLTPEFIP-PJQLUOCWSA-N |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC3=C(C=C2Br)OCO3 |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CC3=C(C=C2Br)OCO3 |
Origin of Product |
United States |
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